Atorvastatin IMpurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atorvastatin Impurity C is a byproduct formed during the synthesis of atorvastatin, a widely prescribed medication for lowering cholesterol levels. Atorvastatin is a member of the statin class of drugs, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, thereby reducing cholesterol synthesis in the liver. Impurity C is one of several impurities that can be present in atorvastatin formulations and must be carefully monitored to ensure the safety and efficacy of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin and its impurities, including Impurity C, involves multiple steps. The process typically starts with the condensation of a fluorophenyl derivative with a pyrrole intermediate. This is followed by several steps of protection, deprotection, and functional group transformations to yield the final product. Impurity C can form during these steps due to incomplete reactions or side reactions .
Industrial Production Methods
In industrial settings, the production of atorvastatin and its impurities is carried out using large-scale chemical reactors. The process is optimized to minimize the formation of impurities, including Impurity C. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of impurities during production .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Impurity C can undergo various chemical reactions, including:
Oxidation: Impurity C can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert Impurity C into reduced forms.
Substitution: Substitution reactions can replace functional groups in Impurity C with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Impurity C include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Impurity C depend on the specific reaction conditions. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the impurity. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Atorvastatin Impurity C has several scientific research applications, including:
Chemistry: Studying the formation and reactions of Impurity C can provide insights into the synthesis and stability of atorvastatin.
Biology: Research on Impurity C can help understand its potential biological effects and interactions with biological systems.
Medicine: Monitoring and controlling the levels of Impurity C in atorvastatin formulations is crucial for ensuring the safety and efficacy of the drug.
Industry: Impurity C is used as a reference standard in quality control processes to ensure that atorvastatin formulations meet regulatory requirements
Mechanism of Action
The mechanism of action of atorvastatin Impurity C is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can potentially affect the overall efficacy and safety of the drug. The molecular targets and pathways involved in the formation and reactions of Impurity C are similar to those of atorvastatin, involving the enzyme hydroxymethylglutaryl-coenzyme A reductase .
Comparison with Similar Compounds
Atorvastatin Impurity C can be compared with other impurities found in atorvastatin formulations, such as Impurity A, Impurity B, and Impurity D. Each impurity has unique chemical structures and properties, which can affect their formation and reactions. Impurity C is unique in its specific formation pathway and the types of reactions it undergoes .
List of Similar Compounds
Impurity A: Another byproduct formed during the synthesis of atorvastatin.
Impurity B: A related compound with different chemical properties.
Impurity D: Another impurity that can be present in atorvastatin formulations.
By understanding the properties and reactions of this compound, researchers and manufacturers can better control its levels in atorvastatin formulations, ensuring the safety and efficacy of the drug.
Properties
IUPAC Name |
7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34F2N2O5/c1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKLVVGSJZVOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693794-20-6 |
Source
|
Record name | Atorvastatin EP Impurity C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.